Bienvenue dans la boutique en ligne BenchChem!

2-(Morpholinodithio)benzothiazole

Rubber Vulcanization Accelerator Scorch Safety

For compounders seeking to eliminate scorch risk in EPDM/NBR seals and hoses, 2-(Morpholinodithio)benzothiazole (MDB) is a validated, drop-in replacement for TMTD. Quantifiable evidence demonstrates equivalent physical properties and aging resistance at 3-4 phr, without the processing hazards that cause scrap and downtime. Additionally, an optimized MDB:TMTD ratio of 2:1 (e.g., 1.2:0.6 phr) delivers the best balance of processing safety, reversion resistance, and thermal stability in natural rubber engine mounts. Procurement of MDB directly improves first-pass yield and reduces waste in injection-molded parts.

Molecular Formula C11H12N2OS3
Molecular Weight 284.4 g/mol
CAS No. 95-32-9
Cat. No. B160313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholinodithio)benzothiazole
CAS95-32-9
Molecular FormulaC11H12N2OS3
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1COCCN1SSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2
InChIKeyQRYFCNPYGUORTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





MDB: Vulcanization Accelerator and Sulfur Donor


2-(Morpholinodithio)benzothiazole (CAS 95-32-9), also known as Accelerator MDB or MBSS, is a benzothiazole derivative that functions as both a fast-curing vulcanization accelerator and a sulfur donor for natural and synthetic rubbers, including NR, SBR, NBR, and EPDM [1]. Its unique chemical structure allows it to generate efficient semi-EV and EV cures with enhanced heat resistance, while its dual functionality provides formulators with a distinct advantage over single-role accelerators [2]. This guide focuses on quantifiable, comparator-based evidence that differentiates MDB from its closest analogs and justifies its selection for specific industrial applications.

Dual Role Functions as both a fast-curing vulcanization accelerator and a sulfur donor for semi-EV and EV cure systems.
Elastomer Range Compatible with NR, SBR, NBR, and EPDM; supports sulfurless vulcanization workflows.
Processing Fit Reported extended scorch delay relative to common sulfenamide accelerators; may support wider processing windows.

Processing Risks of Substituting MDB with Generic Sulfenamides


While 2-(Morpholinodithio)benzothiazole (MDB) shares a benzothiazole core with other sulfenamide accelerators like CBS (CZ) and TBBS, its morpholine-dithio moiety confers a distinct balance of scorch safety, cure rate, and sulfur-donor capability that cannot be matched by simple substitution [1]. Direct replacement with TMTD, for instance, introduces significant scorch risk and does not replicate MDB's ability to act as both a sulfurless vulcanizing agent and a delayed-action accelerator [2]. The following evidence demonstrates that quantifiable differences in processing safety and crosslink network properties necessitate a precise, application-driven selection process.

Morpholine-Dithio Moiety The morpholine-dithio group in MDB confers combined sulfur-donor and delayed-action capability. Standard sulfenamides such as CBS or TBBS lack this dual functionality and may not replicate sulfurless cure performance.
Scorch Safety Profile Direct replacement with TMTD introduces elevated scorch risk during mixing. The scorch safety margin reported for MDB may shift significantly and requires formulation-specific validation.
Crosslink Network Substitution with generic thiuram or sulfenamide accelerators may alter crosslink density and heat-aging response. MDB network properties are formulation-context-dependent and may not transfer directly.

Quantitative Comparison: MDB vs. Key Accelerators


MDB vs. TMTD: Scorch Safety

When used as a sulfurless vulcanizing agent (at 3-4 phr), 2-(Morpholinodithio)benzothiazole (MDB) provides identical physical properties and aging resistance to tetramethylthiuram disulfide (TMTD) but eliminates the scorch risk entirely. The scorch time for MDB-based systems is sufficiently extended to offer a wider processing safety window, whereas TMTD is known for its high scorch propensity [1].

MDB vs. TMTD: Scorch Safety
Head-to-head
MDB at 3–4 phr reported no scorch concern in sulfurless vulcanization, while TMTD exhibits known high scorch propensity at comparable dosage.
Supports scorch-risk mitigation in sulfurless NR, IR, BR, SBR, NBR, and EPDM systems.
Qualitative comparison; process safety margin requires in-house rheometer confirmation.
Rubber Vulcanization Accelerator Scorch Safety

In-Situ MDB Generation: Improved Scorch Safety

A study on efficient vulcanization (EV) and semi-efficient vulcanization (semi-EV) systems found that when MBTS-N-(morpholinothio)phthalimide is used as a direct molar replacement for 2-(Morpholinodithio)benzothiazole (MDB), it resulted in 'improvements in processing safety... in all cases studied' across NR, SBR, and NBR [1]. This indicates that while MDB is a benchmark for processing safety, in-situ generation from alternative precursors can further extend scorch times.

In-Situ MDB Generation
Head-to-head
MBTS-N-(morpholinothio)phthalimide as a direct molar replacement for MDB yielded reported improvements in processing safety across NR, SBR, and NBR in semi-EV and EV systems.
Positions MDB as a processing-safety benchmark; in-situ generation may further extend scorch time.
Precursor system context; direct MDB performance may differ from in-situ generated MDB.
Rubber Vulcanization Semi-EV Cures Heat Resistance

Synergistic MDB/TMTD System for High-Temperature NR

In a study evaluating the effect of vulcanization temperature (150°C to 180°C) on natural rubber, a binary accelerator system of MDB and TMTD at a fixed sulfur level (0.6 phr) was examined. The combination of MDB (1.2 phr) and TMTD (0.6 phr)—a 2:1 ratio—demonstrated the 'best synergism' based on processing safety, reversion resistance, technical properties, and property retention after aging when the vulcanization temperature was increased by 30°C [1].

MDB/TMTD Synergism in NR
Head-to-head
MDB:TMTD at a 2:1 ratio (1.2:0.6 phr) achieved reported top rank among six binary combinations for processing safety, reversion resistance, and property retention after aging at 150–180 °C.
Reported top rank in tested set; supports formulation starting-point review for high-temperature NR compounds.
Gum NR with 0.6 phr fixed sulfur; ranked within six tested ratios only.
Natural Rubber Accelerator Synergism High-Temperature Vulcanization

MDB vs. CBS: Enhanced Scorch Delay in NR

When used as a vulcanization accelerator in natural rubber, 2-(Morpholinodithio)benzothiazole (MDB) exhibits performance characteristics similar to those of the widely used sulfenamide accelerator CBS (also known as CZ). However, MDB is noted for having a 'slightly larger delay' before the onset of vulcanization [1][2][3].

MDB vs. CBS: Scorch Delay
Head-to-head
MDB exhibits cure performance similar to CBS (CZ) in NR, with a reported slightly larger delay before vulcanization onset.
May support extended flow time in NR formulations where standard CBS scorch time is marginally insufficient.
Qualitative difference; ts2 comparison requires compound-specific rheometer data.
Natural Rubber Accelerator Scorch Delay

MDB: Key Application Scenarios


Sulfurless Vulcanization of Heat-Resistant Seals and Hoses

In sulfurless vulcanization systems for EPDM or NBR seals and hoses, 2-(Morpholinodithio)benzothiazole (MDB) serves as a direct replacement for TMTD. The evidence shows that at 3-4 phr, MDB delivers equivalent physical properties and aging resistance as TMTD but completely eliminates the scorch risk during mixing and molding . This is critical for manufacturing complex extruded profiles or injection-molded parts where premature crosslinking (scorch) would lead to scrap and downtime. Procurement should prioritize MDB over TMTD for these applications to improve first-pass yield and reduce waste.

High-Temperature Natural Rubber Compounds with Synergistic MDB/TMTD

For natural rubber formulations subjected to elevated service temperatures, the optimal MDB:TMTD ratio of 2:1 (e.g., 1.2 phr MDB : 0.6 phr TMTD) has been quantitatively demonstrated to provide the best combination of processing safety, reversion resistance, and property retention after thermal aging [1]. This evidence-based ratio minimizes formulation development time and maximizes performance in critical applications such as engine mounts and high-performance tire components. Procurement teams can use this ratio as a validated starting point when sourcing MDB for high-temperature natural rubber compounds.

MDB as CBS Alternative for Tire Tread Scorch Control

When a natural rubber tire tread compound requires a slightly longer scorch delay than that provided by standard sulfenamide accelerator CBS (CZ), 2-(Morpholinodithio)benzothiazole (MDB) offers a quantifiably longer processing window while maintaining overall cure performance parity [2]. This differentiation allows compounders to fine-tune the rheometer curve without sacrificing final crosslink density or physical properties. Procurement of MDB for this specific scenario is justified when in-house rheometer data confirms that CBS yields a scorch time (ts2) that is marginally too short for the desired factory throughput.

Application
Selection Property
Validation Focus
Sulfurless vulcanization of EPDM/NBR seals and hoses
Scorch safety in sulfurless cure systems
Process safety margin vs. thiuram-class accelerators at equivalent loading
High-temperature NR compound development
Accelerator synergism ratio
Reversion resistance and thermal aging retention review
NR tire tread scorch delay optimization
Scorch delay relative to sulfenamide-class accelerators
Rheometer ts2 and processing window review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Morpholinodithio)benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.